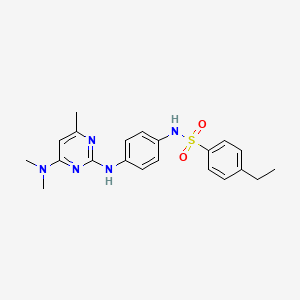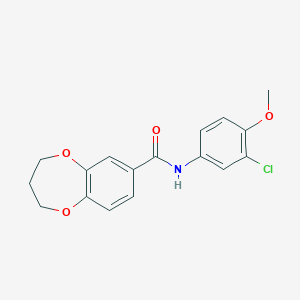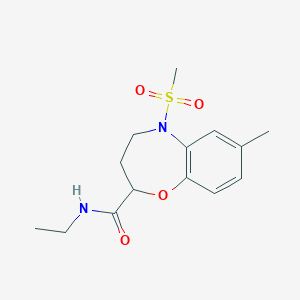![molecular formula C23H21N5O2S B11234317 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11234317.png)
1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole moiety, a thiazole ring, and a pyrrolidine carboxamide structure. This compound is of significant interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions
Indazole Synthesis: The indazole core can be synthesized via cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material.
Thiazole Synthesis: The thiazole ring can be introduced through a reaction involving thioamide and α-haloketone.
Pyrrolidine Carboxamide Formation: The final step involves the coupling of the indazole and thiazole intermediates with a pyrrolidine carboxamide derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Indazole Derivatives: Compounds with similar indazole cores, such as 1H-indazole-3-carboxamide, share some structural similarities and biological activities.
Thiazole Derivatives:
Pyrrolidine Carboxamides: Other pyrrolidine carboxamide derivatives, such as N-phenylpyrrolidine-3-carboxamide, also share some similarities in structure and function.
Uniqueness: 1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide is unique due to its combination of indazole, thiazole, and pyrrolidine carboxamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21N5O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H21N5O2S/c29-21-12-16(13-28(21)22-17-8-4-5-9-18(17)26-27-22)23(30)24-11-10-20-25-19(14-31-20)15-6-2-1-3-7-15/h1-9,14,16H,10-13H2,(H,24,30)(H,26,27) |
InChI Key |
OBJKILBTKDKNPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=NC(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11234234.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11234246.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11234250.png)
![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11234262.png)
![N-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11234264.png)


![N-benzyl-N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11234288.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-6-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11234292.png)
![N-(4-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234297.png)
![ethyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate](/img/structure/B11234306.png)
![N-[4-(cyanomethyl)phenyl]-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11234313.png)

![4-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11234319.png)
